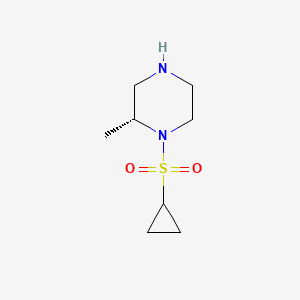

(2R)-1-(环丙烷磺酰)-2-甲基哌嗪

描述

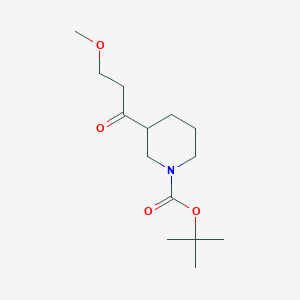

(2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine, also known as CPMP, is a synthetic piperazine derivative that has been studied for its potential applications in various scientific research fields. It is a cyclic sulfonamide that has been used in a range of research applications due to its unique chemical structure. CPMP has been studied for its ability to act as a ligand or substrate in enzymatic reactions, as well as its potential to act as a prodrug.

科学研究应用

(2R)-1-(环丙烷磺酰)-2-甲基哌嗪应用的综合分析

药物合成:化合物(2R)-1-(环丙烷磺酰)-2-甲基哌嗪可用于合成多种药物。其独特的结构,包含环丙烷环和磺酰基,使其成为创造具有潜在治疗作用的新化学实体的宝贵中间体。例如,由于其与中枢神经系统受体相互作用的能力,它可用于开发新型抗抑郁药或抗精神病药。

农业化学品:在农业中,该化合物可以用作合成杀虫剂或除草剂的前体。特别是磺酰基,以其干扰害虫和杂草生物途径的能力而闻名,从而导致开发更有效和更有针对性的农业化学品。

材料科学:环丙烷环提供刚性和应变结构,这可能有利于新材料的设计。例如,包含该化合物的聚合物可能表现出增强的强度和耐用性,使其适合用于高性能应用。

催化:由于(2R)-1-(环丙烷磺酰)-2-甲基哌嗪具有与金属配位的潜力,它可能在催化体系中充当配体。这可能导致催化的进步,特别是在不对称合成中,化合物的手性可以在化学反应中诱导对映选择性。

生物化学研究:研究人员可以在生物化学研究中使用该化合物,特别是在探测酶的结构和功能方面。它模拟某些生物分子的能力使其成为理解酶-底物相互作用和开发酶抑制剂的有用工具。

环境科学:在环境科学中,可以探索该化合物的衍生物去除水或土壤中的污染物的能力。例如,磺酰基可能与重金属或有机污染物结合,有助于从环境样品中提取和纯化它们。

纳米技术:(2R)-1-(环丙烷磺酰)-2-甲基哌嗪的独特几何形状可以利用在纳米技术领域。它可以用于创建纳米级结构或设备,特别是在分子机器或传感器的开发中。

神经科学:鉴于其在中枢神经系统中的潜在活性,该化合物可用于神经科学研究,以研究神经递质通路。它可能充当探针来了解神经疾病的机制,并帮助发现新的治疗方法。

所有这些应用都利用了(2R)-1-(环丙烷磺酰)-2-甲基哌嗪的独特化学特性,展示了其在各个科学研究领域的通用性和潜力。虽然搜索结果没有提供该化合物的具体应用,但以上分析是基于具有类似结构特征的化合物的总体化学性质和潜在用途 .

作用机制

Target of Action

It is known that sulfonylureas, a class of compounds to which (2r)-1-(cyclopropanesulfonyl)-2-methylpiperazine may belong, primarily target atp-sensitive potassium channels in the pancreatic beta-cell . These channels are a complex of two proteins: a pore-forming subunit (Kir6.2) and a drug-binding subunit (SUR1), which functions as the receptor for sulfonylureas .

Mode of Action

The mode of action of (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine is likely similar to that of other sulfonylureas. These compounds exert their hypoglycaemic effects by stimulating insulin secretion from the pancreatic beta-cell . Their primary mechanism of action is to close ATP-sensitive potassium channels in the beta-cell plasma membrane, initiating a chain of events which results in insulin release .

Biochemical Pathways

The biochemical pathways affected by (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine are likely related to insulin secretion and glucose regulation, given the compound’s potential similarity to sulfonylureas . By closing ATP-sensitive potassium channels, the compound may trigger a cascade of events leading to insulin release . This can have downstream effects on various biochemical pathways related to glucose metabolism.

Pharmacokinetics

The pharmacokinetics of a drug determine the onset, duration, and intensity of its effect . Factors such as absorption, distribution, metabolism, and excretion (ADME) properties can impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine’s action are likely related to its potential role in stimulating insulin secretion . This could lead to a decrease in blood glucose levels, which is a common therapeutic goal in the treatment of non-insulin dependent diabetes mellitus .

Action Environment

The action, efficacy, and stability of (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH levels, presence of other compounds, and individual patient factors like age, sex, and genetic makeup

属性

IUPAC Name |

(2R)-1-cyclopropylsulfonyl-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c1-7-6-9-4-5-10(7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEOXMMDJCQBBK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1S(=O)(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1S(=O)(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

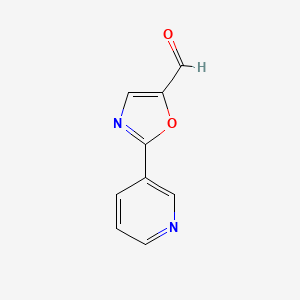

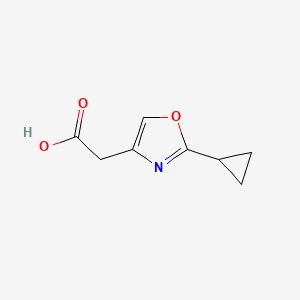

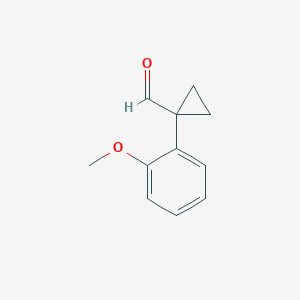

![3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1406089.png)